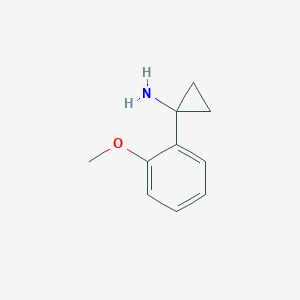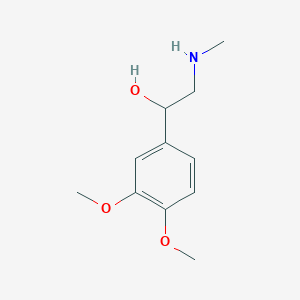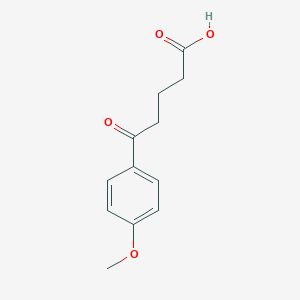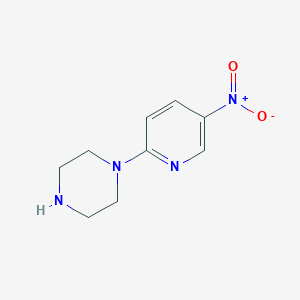![molecular formula C21H21NO3 B182038 1-azabicyclo[2.2.2]octan-3-yl 1H-xanthene-9-carboxylate CAS No. 102585-08-0](/img/structure/B182038.png)
1-azabicyclo[2.2.2]octan-3-yl 1H-xanthene-9-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-azabicyclo[2.2.2]octan-3-yl 1H-xanthene-9-carboxylate, also known as ABX-1431, is a novel small molecule that has been developed for the treatment of various neurological disorders. It is a potent inhibitor of monoacylglycerol lipase (MAGL), an enzyme that plays a key role in the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). ABX-1431 has been shown to have neuroprotective effects in preclinical models of multiple sclerosis, traumatic brain injury, and Alzheimer's disease.
作用机制
1-azabicyclo[2.2.2]octan-3-yl 1H-xanthene-9-carboxylate is a selective and potent inhibitor of MAGL, which is responsible for the degradation of 2-AG. 2-AG is an endocannabinoid that has been implicated in a range of physiological processes, including pain, inflammation, and neuroprotection. By inhibiting MAGL, 1-azabicyclo[2.2.2]octan-3-yl 1H-xanthene-9-carboxylate increases the levels of 2-AG, which can activate cannabinoid receptors and exert neuroprotective effects. In addition, 1-azabicyclo[2.2.2]octan-3-yl 1H-xanthene-9-carboxylate has been shown to have anti-inflammatory effects independent of its effects on 2-AG.
生化和生理效应
In addition to its effects on MAGL and 2-AG, 1-azabicyclo[2.2.2]octan-3-yl 1H-xanthene-9-carboxylate has been shown to modulate other neurotransmitter systems, including dopamine and glutamate. 1-azabicyclo[2.2.2]octan-3-yl 1H-xanthene-9-carboxylate has been shown to increase dopamine release in the striatum, which may contribute to its potential therapeutic benefits for Parkinson's disease. 1-azabicyclo[2.2.2]octan-3-yl 1H-xanthene-9-carboxylate has also been shown to modulate glutamate release in the hippocampus, which may contribute to its potential therapeutic benefits for depression and anxiety.
实验室实验的优点和局限性
1-azabicyclo[2.2.2]octan-3-yl 1H-xanthene-9-carboxylate has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has been extensively studied in preclinical models of various neurological disorders, and its mechanism of action is well-understood. However, 1-azabicyclo[2.2.2]octan-3-yl 1H-xanthene-9-carboxylate also has some limitations for lab experiments. It is not suitable for in vivo studies in rodents due to its short half-life, and its effects on humans are not yet fully understood.
未来方向
There are several future directions for research on 1-azabicyclo[2.2.2]octan-3-yl 1H-xanthene-9-carboxylate. One area of interest is the development of more potent and selective MAGL inhibitors. Another area of interest is the investigation of the effects of 1-azabicyclo[2.2.2]octan-3-yl 1H-xanthene-9-carboxylate on other neurotransmitter systems, such as serotonin and norepinephrine. Additionally, clinical trials are needed to determine the safety and efficacy of 1-azabicyclo[2.2.2]octan-3-yl 1H-xanthene-9-carboxylate in humans. Overall, 1-azabicyclo[2.2.2]octan-3-yl 1H-xanthene-9-carboxylate has potential therapeutic benefits for a range of neurological disorders, and further research is needed to fully understand its effects and potential clinical applications.
合成方法
The synthesis of 1-azabicyclo[2.2.2]octan-3-yl 1H-xanthene-9-carboxylate involves the reaction of 1-azabicyclo[2.2.2]octan-3-amine with 9-bromo-xanthene-1-carboxylic acid followed by esterification with ethanol. The resulting product is purified by column chromatography to obtain 1-azabicyclo[2.2.2]octan-3-yl 1H-xanthene-9-carboxylate in high yield and purity. The synthesis method is well-established and has been described in detail in the literature.
科学研究应用
1-azabicyclo[2.2.2]octan-3-yl 1H-xanthene-9-carboxylate has been extensively studied in preclinical models of various neurological disorders. In a mouse model of multiple sclerosis, 1-azabicyclo[2.2.2]octan-3-yl 1H-xanthene-9-carboxylate was shown to reduce inflammation and demyelination, and improve motor function. In a rat model of traumatic brain injury, 1-azabicyclo[2.2.2]octan-3-yl 1H-xanthene-9-carboxylate was shown to reduce neuronal cell death and improve cognitive function. In a mouse model of Alzheimer's disease, 1-azabicyclo[2.2.2]octan-3-yl 1H-xanthene-9-carboxylate was shown to reduce amyloid beta deposition and improve memory. These preclinical studies suggest that 1-azabicyclo[2.2.2]octan-3-yl 1H-xanthene-9-carboxylate has potential therapeutic benefits for a range of neurological disorders.
属性
CAS 编号 |
102585-08-0 |
|---|---|
产品名称 |
1-azabicyclo[2.2.2]octan-3-yl 1H-xanthene-9-carboxylate |
分子式 |
C21H21NO3 |
分子量 |
335.4 g/mol |
IUPAC 名称 |
1-azabicyclo[2.2.2]octan-3-yl 1H-xanthene-9-carboxylate |
InChI |
InChI=1S/C21H21NO3/c23-21(25-19-13-22-11-9-14(19)10-12-22)20-15-5-1-3-7-17(15)24-18-8-4-2-6-16(18)20/h1-5,7-8,14,19H,6,9-13H2 |
InChI 键 |
DAIWBMZPSVQRCH-UHFFFAOYSA-N |
SMILES |
C1CN2CCC1C(C2)OC(=O)C3=C4CC=CC=C4OC5=CC=CC=C53 |
规范 SMILES |
C1CN2CCC1C(C2)OC(=O)C3=C4CC=CC=C4OC5=CC=CC=C53 |
同义词 |
3-quinuclidinyl xanthene-9-carboxylate 3-QXC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



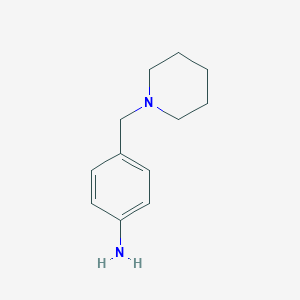
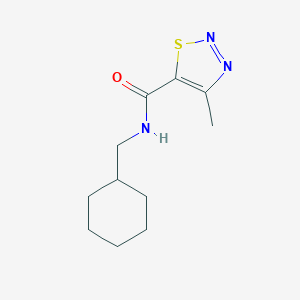
![6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B181961.png)

![4-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]pyridine](/img/structure/B181965.png)
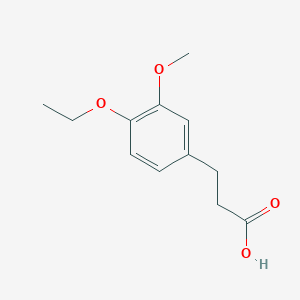
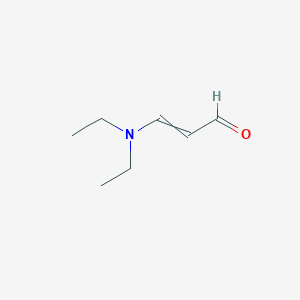
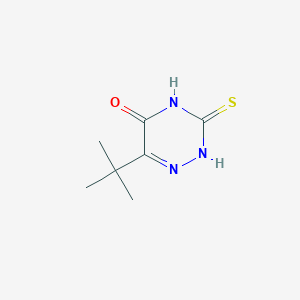
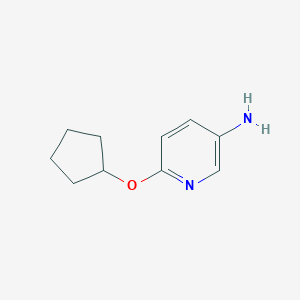
![4-[(4,6-Dimethylpyrimidin-2-yl)amino]butanoic acid](/img/structure/B181972.png)
